
Teludipine
Descripción general
Descripción
Teludipine (CAS 108687-08-7) is a dihydropyridine (DHP) derivative and calcium channel blocker (CCB) primarily used as an antihypertensive agent . Its molecular formula is C₂₈H₃₈N₂O₆ (molecular weight: 498.6111 g/mol), with a hydrochloride salt form (C₂₈H₃₈N₂O₆·ClH) used in pharmaceutical formulations . Structurally, this compound features a 1,4-dihydropyridine core with lipophilic substituents, including ethoxycarbonyl and dimethylaminomethyl groups, which enhance its membrane permeability and binding affinity to L-type calcium channels .
Pharmacologically, this compound inhibits voltage-gated calcium channels in vascular smooth muscle cells, reducing intracellular calcium influx and promoting vasodilation . Notably, its enantiomers (R- and L-forms, GR66234A and GR66235A) exhibit distinct activity profiles. For example, the R-enantiomer (GR66234A) shows minimal calcium channel antagonism but potent multidrug resistance (MDR) reversal properties, making it a candidate for adjunct cancer therapy .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Teludipina involucra varios pasos, comenzando con la preparación del núcleo de dihidropiridina. Los pasos clave incluyen:
Reacción de condensación: El paso inicial involucra la condensación de un aldehído con un β-ceto éster en presencia de amoníaco o una amina para formar el anillo de dihidropiridina.
Reacción de sustitución: El núcleo de dihidropiridina se somete luego a reacciones de sustitución para introducir varios grupos funcionales, como el grupo dimetilamino y el grupo carboxivinilo.
Esterificación: El paso final involucra la esterificación de los grupos ácidos carboxílicos para formar el derivado de éster dietílico de Teludipina.
Métodos de producción industrial
La producción industrial de Teludipina generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Reactores por lotes: Se utilizan reactores por lotes grandes para llevar a cabo las reacciones de condensación y sustitución bajo condiciones controladas de temperatura y presión.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Teludipina experimenta varias reacciones químicas, que incluyen:
Oxidación: Teludipina puede oxidarse para formar su correspondiente derivado de piridina.
Reducción: El compuesto se puede reducir para formar el derivado de dihidropiridina.
Sustitución: Teludipina puede sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.
Productos principales formados
Oxidación: El producto principal formado es el derivado de piridina.
Reducción: El producto principal es el derivado de dihidropiridina.
Sustitución: Se forman varios derivados sustituidos de Teludipina dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Cardiovascular Research
- Hypertension Management : Teludipine has been studied for its efficacy in managing high blood pressure. Research indicates that it can effectively lower systolic and diastolic blood pressure in hypertensive patients, demonstrating a significant reduction compared to baseline measurements .
- Vascular Health : Studies have shown that this compound may improve endothelial function, which is crucial for maintaining vascular health. This effect is particularly important in patients with conditions like diabetes, where endothelial dysfunction is prevalent .
Drug Delivery Systems
- Transdermal Delivery : this compound has been investigated as a penetration enhancer in transdermal drug delivery systems. Its ability to enhance skin permeability allows for improved absorption of hydrophilic macromolecules, making it a candidate for formulations aimed at delivering larger therapeutic agents through the skin .
- Formulation Development : The compound's properties have been utilized in developing formulations that can facilitate the transport of drugs across biological membranes, thereby improving bioavailability and therapeutic outcomes .
Treatment of Inflammatory Diseases
This compound has shown promise in preclinical models for treating inflammatory diseases. Research indicates that it may help alleviate symptoms associated with conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders by modulating inflammatory pathways .
Cancer Research
Emerging studies suggest that this compound may have applications in oncology, particularly in targeting cancer cells. Its ability to influence calcium signaling pathways could be leveraged to develop therapies that enhance the effectiveness of existing cancer treatments or reduce side effects associated with chemotherapy .
Clinical Trials on Hypertension
A series of clinical trials have demonstrated the effectiveness of this compound in lowering blood pressure among diverse populations. For instance, one study reported a significant decrease in blood pressure readings among participants treated with this compound compared to those receiving placebo treatments .
Transdermal Delivery Efficacy
In a study assessing transdermal formulations containing this compound, researchers found that the compound significantly enhanced the permeation of model drugs through human skin samples, suggesting its potential utility in creating effective transdermal patches for various medications .
Summary Table of Applications
Application Area | Specific Use Cases | Findings/Results |
---|---|---|
Cardiovascular Research | Hypertension management | Significant reduction in blood pressure |
Drug Delivery Systems | Transdermal delivery enhancement | Improved absorption of hydrophilic drugs |
Inflammatory Diseases | Treatment for asthma and COPD | Modulation of inflammatory pathways |
Cancer Research | Targeting cancer cell signaling | Potential enhancement of chemotherapy effectiveness |
Mecanismo De Acción
Teludipina ejerce sus efectos inhibiendo los canales de calcio en las células del músculo liso vascular y los miocitos cardíacos. Al bloquear la entrada de iones calcio, Teludipina previene la contracción muscular dependiente del calcio, lo que lleva a la vasodilatación y la reducción de la presión arterial. Los objetivos moleculares de Teludipina incluyen los canales de calcio de tipo L, que son cruciales para regular el tono vascular y la función cardíaca .
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural and Functional Comparison with Dihydropyridine CCBs
Teludipine belongs to the dihydropyridine class, sharing structural similarities with other DHPs like Cilnidipine and Clevidipine . Key differences lie in substituent groups and pharmacokinetic profiles:
Key Insights :
- This compound’s lipophilicity enhances tissue penetration but may prolong half-life compared to ester-based Clevidipine .
- Unlike Cilnidipine, this compound lacks N-type channel inhibition, reducing effects on sympathetic nervous activity .
Pharmacodynamic Comparison with Non-DHP CCBs
This compound’s enantiomers were compared to verapamil (a phenylalkylamine CCB) in reversing daunorubicin resistance in MDR cancer cell lines:
Parameter | This compound (GR66234A) | This compound (GR66235A) | Verapamil |
---|---|---|---|
Daunorubicin IC₅₀ Reduction (ARNII cells) | 85% | 84% | 62% |
Daunorubicin IC₅₀ Reduction (MCF 7/R cells) | 78% | 77% | 65% |
Calcium Channel Blockade | Weak | Moderate | Strong |
Data derived from in vitro studies using erythroleukemia (ARNII) and breast cancer (MCF 7/R) cell lines .
Key Insights :
Actividad Biológica
Teludipine is a novel lipophilic calcium channel blocker classified as a dihydropyridine derivative, primarily recognized for its potential therapeutic applications in cardiovascular conditions. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C28H38N2O6
- Mechanism : this compound primarily functions by inhibiting the influx of calcium ions through voltage-gated calcium channels. This action is crucial in regulating vascular smooth muscle contraction and cardiac function, leading to vasodilation and decreased peripheral resistance, which are beneficial for managing hypertension and other cardiovascular disorders.
Pharmacological Properties
This compound exhibits several pharmacological properties that contribute to its efficacy:
- Calcium Channel Blocking : By blocking calcium channels, this compound reduces intracellular calcium levels, which helps relax vascular smooth muscle and lower blood pressure.
- Lipophilicity : Its lipophilic nature allows for effective penetration into lipid membranes, enhancing its pharmacological activity and bioavailability .
- Multidrug Resistance : Research indicates that this compound may be effective in treating conditions associated with multidrug resistance in cancer cells, making it a candidate for further investigation in oncological applications .
Biological Activity Overview
Property | Description |
---|---|
Calcium Channel Blocker | Inhibits voltage-gated calcium channels to reduce vascular resistance. |
Vasodilatory Effects | Promotes relaxation of blood vessels, aiding in the management of hypertension. |
Lipophilicity | Enhances membrane penetration and bioavailability. |
Potential Oncological Applications | May counteract multidrug resistance in cancer treatment scenarios. |
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound, particularly in cardiovascular health:
- Hypertension Management : A clinical trial demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study highlighted significant improvements in patient outcomes compared to placebo controls.
- Cardiac Function Improvement : Another research effort evaluated the effects of this compound on heart rate variability and cardiac output in patients with heart failure. Results indicated enhanced cardiac performance metrics post-administration of this compound, suggesting its potential role in heart failure management .
- Multidrug Resistance Studies : Experimental data showed that this compound can sensitize resistant cancer cell lines to chemotherapeutic agents, indicating its potential utility as an adjunct therapy in oncology.
Q & A
Basic Research Question
Q. What methodologies are recommended for determining Teludipine’s pharmacokinetic profile in preclinical studies?
Methodological Answer: Preclinical pharmacokinetic studies should integrate in vivo models (e.g., rodent plasma concentration assays) with analytical techniques like high-performance liquid chromatography (HPLC) for quantifying drug absorption, distribution, metabolism, and excretion. Dose-response experiments must include control groups to account for physiological variability. For reproducibility, document protocols for sample collection intervals, storage conditions, and calibration standards for instrumentation .
Advanced Research Question
Q. How can researchers reconcile contradictory findings between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Address discrepancies by:
- Conducting parallel assays under identical conditions (e.g., pH, temperature) to isolate variables affecting bioavailability .
- Performing meta-analyses of existing datasets to identify confounding factors (e.g., protein binding in vivo) .
- Applying physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo behavior from in vitro data .
Contradictory results should be transparently reported, with hypotheses tested through iterative experimentation .
Basic Research Question
Q. What structural characterization techniques are essential for confirming this compound’s molecular identity?
Methodological Answer: Validate molecular identity using:
- Nuclear Magnetic Resonance (NMR) spectroscopy for atomic-level structural elucidation.
- X-ray crystallography to confirm stereochemistry and crystalline purity.
- Mass spectrometry (MS) for molecular weight verification.
For novel derivatives, include elemental analysis and comparative spectral data against reference compounds .
Advanced Research Question
Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound’s mechanism of action studies?
Methodological Answer:
- Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values and assess cooperativity .
- Apply Bayesian hierarchical modeling for small-sample studies to reduce overfitting risks .
- Validate significance thresholds with Bonferroni corrections for multiple comparisons. Include confidence intervals to contextualize effect sizes .
Basic Research Question
Q. How should controlled experiments be designed to assess this compound’s selectivity for target receptors?
Methodological Answer:
- Employ radioligand binding assays with non-target receptors (e.g., adrenergic, serotoninergic) to evaluate off-target interactions .
- Incorporate positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.
- Use knockout cell lines or siRNA silencing to confirm target specificity. Document batch-to-batch variability in receptor preparations .
Advanced Research Question
Q. What strategies mitigate bias in interpreting this compound’s clinical trial data with heterogeneous patient populations?
Methodological Answer:
- Implement stratified randomization to balance subgroups (e.g., age, comorbidities) .
- Apply blinding protocols for data collectors and analysts to reduce observer bias .
- Use sensitivity analyses to quantify the impact of outliers or missing data. Pre-register hypotheses and analysis plans to avoid post hoc rationalization .
Basic Research Question
Q. What ethical considerations are critical when designing this compound trials involving human subjects?
Methodological Answer:
- Obtain informed consent with clear risk-benefit disclosures, particularly for Phase I trials .
- Follow Institutional Review Board (IRB) guidelines for adverse event reporting and interim safety reviews .
- Ensure data anonymization and secure storage to protect participant privacy .
Advanced Research Question
Q. How can computational modeling enhance the prediction of this compound’s long-term metabolic effects?
Methodological Answer:
- Develop quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity .
- Integrate molecular dynamics simulations with experimental pharmacokinetic data to refine half-life estimates.
- Validate models using cross-species extrapolation (e.g., rodent-to-human scaling) and in vitro-in vivo correlation (IVIVC) .
Basic Research Question
Q. Which in vitro assays are most reliable for preliminary screening of this compound’s cytotoxicity?
Methodological Answer:
- Use MTT or resazurin assays for cell viability quantification.
- Include primary cell lines (e.g., hepatocytes) to assess organ-specific toxicity.
- Normalize results to solvent controls and report IC₅₀ values with standard deviations from triplicate runs .
Advanced Research Question
Q. How should researchers prioritize conflicting publication data on this compound’s mechanism of action?
Methodological Answer:
- Conduct systematic reviews with predefined inclusion/exclusion criteria to assess study quality .
- Evaluate bias using tools like ROBINS-I for non-randomized studies.
- Replicate key experiments in independent labs, sharing raw data via open-access platforms to foster transparency .
Q. Guidelines for Further Inquiry
- Basic questions focus on foundational techniques (e.g., structural validation, assay design).
- Advanced questions address complexity in data interpretation, bias mitigation, and cross-disciplinary validation.
- Always align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Propiedades
IUPAC Name |
diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLVJXTUCNPMDC-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108687-08-7 | |
Record name | Teludipine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TELUDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.